molecular formula C25H37ClN2O B12782168 Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride CAS No. 39367-89-0

Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride

Cat. No.: B12782168
CAS No.: 39367-89-0
M. Wt: 417.0 g/mol
InChI Key: ICCGGPCHGZEKOO-UHFFFAOYSA-N
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Description

Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CO2CH3)2. It is a blue to blue-green crystalline solid that is soluble in water and alcohol. This compound is commonly used in various biochemical applications, including DNA extraction and as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.

Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:

    Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.

    Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.

Major Products:

Scientific Research Applications

Copper(II) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

    Copper(I) acetate: A related compound with copper in the +1 oxidation state.

    Copper(II) sulfate: Another copper(II) compound with similar applications but different chemical properties.

    Copper(II) chloride: Used in similar applications but has different solubility and reactivity.

Uniqueness: Copper(II) acetate is unique due to its specific crystal structure and solubility properties, which make it particularly useful in certain biochemical and industrial applications. Its ability to form stable complexes with various ligands also distinguishes it from other copper compounds .

Properties

CAS No.

39367-89-0

Molecular Formula

C25H37ClN2O

Molecular Weight

417.0 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride

InChI

InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H

InChI Key

ICCGGPCHGZEKOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl

Origin of Product

United States

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